Pgg-glucan

Description

Properties

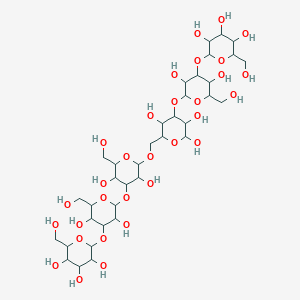

Molecular Formula |

C36H62O31 |

|---|---|

Molecular Weight |

990.9 g/mol |

IUPAC Name |

2-[2-[2-[[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(42)19(48)21(50)33(60-7)65-29-16(45)10(4-40)62-35(25(29)54)64-27-18(47)12(58-31(56)23(27)52)6-57-32-24(53)28(15(44)9(3-39)59-32)67-36-26(55)30(17(46)11(5-41)63-36)66-34-22(51)20(49)14(43)8(2-38)61-34/h7-56H,1-6H2 |

InChI Key |

KUMGPIKDDOQBGQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OCC4C(C(C(C(O4)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to PGG-Glucan: Structure, Source, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-gamma-glutamic acid-glucan (PGG-glucan), a prominent member of the beta-glucan family of polysaccharides, has garnered significant attention within the scientific community for its potent immunomodulatory properties. This technical guide provides a comprehensive overview of the core structural features of this compound, its diverse biological sources, and detailed methodologies for its extraction, purification, and characterization. The information is tailored for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of this versatile biopolymer.

Core Structure of this compound and Related Beta-Glucans

This compound is a soluble beta-glucan primarily derived from the cell wall of the yeast Saccharomyces cerevisiae. Its fundamental structure consists of a linear backbone of β-1,3-linked D-glucose units with periodic β-1,6-linked branches.[1] This branched structure is crucial for its biological activity. The term "beta-glucan" encompasses a diverse group of polysaccharides with varying structures depending on their origin. These structural differences, including molecular weight, degree of branching, and the ratio of different glycosidic linkages, significantly influence their physicochemical properties and biological functions.[2][3]

Structural Diversity Across Sources

Beta-glucans are ubiquitously found in the cell walls of yeast, fungi, bacteria, and cereals.[2] While this compound is a yeast-derived beta-glucan, understanding the structural variations from other sources is critical for comparative studies and for elucidating structure-activity relationships.

-

Yeast and Fungi: Beta-glucans from yeast (e.g., Saccharomyces cerevisiae) and fungi (e.g., Ganoderma lucidum, Lentinus edodes, Grifola frondosa, Pleurotus ostreatus) are characterized by a β-1,3-glucan backbone with β-1,6-glycosidic branches.[4][5] The length and frequency of these branches can vary between species. For instance, lentinan from Lentinus edodes is a β-1,3-glucan with β-1,6-branches.[6]

-

Cereals: Cereal-derived beta-glucans, such as those from barley and oats, are linear polysaccharides with a mix of β-1,3 and β-1,4 glycosidic linkages and lack the β-1,6 branches found in yeast and fungal glucans.[7][8]

-

Bacteria: Bacterial beta-glucans are typically linear and composed solely of β-1,3 glycosidic linkages.[2]

Quantitative Structural Data of Beta-Glucans

The precise molecular characteristics of beta-glucans are critical determinants of their biological efficacy. The following tables summarize key quantitative data for beta-glucans from various sources.

| Source Organism | Common Name | Molecular Weight (Da) | Linkage Types | Degree of Branching/Ratio | Citation(s) |

| Saccharomyces cerevisiae | Baker's Yeast | 200,000 - 1,000,000+ | β-1,3 backbone, β-1,6 branches | Highly branched | [9] |

| Ganoderma lucidum | Reishi Mushroom | 2,420,000 - 3,750,000 | β-1,3 backbone, β-1,6 branches | 3:1 (main chain to branch) | [10][11] |

| Lentinus edodes | Shiitake Mushroom | 2,445 - 96,000 | β-1,3 backbone, β-1,6 branches | 5:2 (backbone to branch) | [6][12][13] |

| Grifola frondosa | Maitake Mushroom | - | β-1,3 backbone, β-1,6 branches | - | [14][15][16] |

| Pleurotus ostreatus | Oyster Mushroom | - | β-1,3 backbone, β-1,6 branches | - | [17][18] |

| Hordeum vulgare | Barley | 179,000 - 5,240,000 | β-1,3 and β-1,4 | Linear, DP3:DP4 ratio ~3:1 | [19][20][21] |

| Avena sativa | Oat | 65,000 - 3,100,000 | β-1,3 and β-1,4 | Linear, DP3:DP4 ratio ~2:1 | [8][22][23] |

Note: Molecular weight and degree of branching can vary depending on the specific strain, growth conditions, and extraction/purification methods used.

Experimental Protocols

Extraction and Purification of Soluble Beta-Glucans from Yeast

The following protocol outlines a general procedure for the extraction and purification of soluble beta-glucans, such as this compound, from Saccharomyces cerevisiae.

Objective: To isolate soluble, high-purity beta-glucan free from other cell wall components like mannoproteins and chitin.

Materials:

-

Saccharomyces cerevisiae cell paste

-

Sodium hydroxide (NaOH) solutions (e.g., 1 M, 2%)

-

Acetic acid (CH3COOH) (e.g., 3%)

-

Ethanol

-

DEAE-Cellulose or other anion-exchange resin

-

Concanavalin A (ConA)-Sepharose or other affinity chromatography media

-

Centrifuge

-

Chromatography columns and system

Procedure:

-

Cell Lysis and Alkaline Extraction:

-

Resuspend yeast cell paste in a suitable volume of NaOH solution (e.g., 2% w/v).

-

Heat the suspension at a specific temperature (e.g., 90°C) for a defined period (e.g., 1-2 hours) with stirring to solubilize the glucans and other components.

-

Centrifuge the mixture to pellet the insoluble material. The supernatant contains the crude soluble beta-glucan fraction.

-

-

Acid Precipitation:

-

Adjust the pH of the supernatant with acetic acid to precipitate the alkali-insoluble glucans.

-

Centrifuge to remove the precipitate. The soluble beta-glucan remains in the supernatant.

-

-

Ethanol Precipitation:

-

Add multiple volumes of cold ethanol to the supernatant to precipitate the soluble beta-glucan.

-

Allow precipitation to occur overnight at 4°C.

-

Collect the precipitate by centrifugation.

-

-

Purification by Chromatography:

-

Anion-Exchange Chromatography: Dissolve the precipitate in a suitable buffer and apply it to a DEAE-Cellulose column to remove acidic contaminants and proteins. Elute the beta-glucan fraction.

-

Affinity Chromatography: Pass the eluted fraction through a ConA-Sepharose column to bind and remove mannan-containing proteins. The flow-through will contain the purified beta-glucan.

-

-

Dialysis and Lyophilization:

-

Dialyze the purified beta-glucan fraction against deionized water to remove salts and small molecules.

-

Lyophilize the dialyzed solution to obtain the purified, dry beta-glucan powder.

-

This is a generalized protocol. Optimization of reagent concentrations, incubation times, and temperatures may be necessary depending on the specific yeast strain and desired purity.

Structural Characterization Methods

NMR spectroscopy is a powerful non-destructive technique for elucidating the primary structure of beta-glucans, including the types of glycosidic linkages and the anomeric configuration.

Sample Preparation:

-

Dissolve the purified beta-glucan sample in a suitable solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the glucan.

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivities between protons and carbons and to assign specific resonances.

Data Analysis:

-

The anomeric proton (H-1) and carbon (C-1) signals are particularly informative. For β-glucans, the anomeric proton signals typically appear in the range of δ 4.3-4.6 ppm, and the anomeric carbon signals are in the range of δ 103-104 ppm.[24]

-

The chemical shifts of other carbon atoms can indicate the positions of glycosidic linkages. For example, a downfield shift of a carbon signal compared to its corresponding monosaccharide indicates its involvement in a glycosidic bond.[24]

Methylation analysis is a chemical method used to determine the linkage positions of glycosidic bonds in a polysaccharide.

Procedure:

-

Permethylation: All free hydroxyl groups in the polysaccharide are methylated using a reagent such as methyl iodide in the presence of a strong base (e.g., sodium hydride in DMSO).[12]

-

Hydrolysis: The permethylated polysaccharide is hydrolyzed into its constituent partially methylated monosaccharides using a strong acid (e.g., trifluoroacetic acid).

-

Reduction: The partially methylated monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borohydride.

-

Acetylation: The newly formed hydroxyl groups (from the reduction of the aldehyde/ketone) are acetylated with acetic anhydride.

-

Analysis by GC-MS: The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern in the mass spectrum reveals the positions of the methyl and acetyl groups, which in turn indicates the original linkage positions of the sugar residues.[4][7]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound exerts its immunomodulatory effects by interacting with specific pattern recognition receptors (PRRs) on the surface of immune cells, primarily macrophages, neutrophils, and dendritic cells. The main receptors involved are Dectin-1 and Complement Receptor 3 (CR3).[25]

References

- 1. This compound, a soluble beta-(1,3)-glucan, enhances the oxidative burst response, microbicidal activity, and activates an NF-kappa B-like factor in human PMN: evidence for a glycosphingolipid beta-(1,3)-glucan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Cancer Therapy to Winemaking: The Molecular Structure and Applications of β-Glucans and β-1, 3-Glucanases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural analysis of glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Oat beta-glucan - Wikipedia [en.wikipedia.org]

- 8. Oat β-glucan: physico-chemical characteristics in relation to its blood-glucose and cholesterol-lowering properties | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. Black Yeast Beta Glucan Or Saccharomyces Cerevisiae Beta Glucan - Tessin Biotechnology [tessinlife.com]

- 10. Physicochemical characterization of a high molecular weight bioactive β-d-glucan from the fruiting bodies of Ganoderma lucidum [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Alkaline Extraction, Structural Characterization, and Bioactivities of (1→6)-β-d-Glucan from Lentinus edodes [mdpi.com]

- 14. Structural Elucidation and Immune-Enhancing Effects of Novel Polysaccharide from Grifola frondosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bioactive Ingredients and Medicinal Values of Grifola frondosa (Maitake) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Forming Properties of Pleurotus ostreatus: A Promising Resource for Edible 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ffhdj.com [ffhdj.com]

- 19. mdpi.com [mdpi.com]

- 20. Beta-Glucan Barley Low Viscosity Polysaccharides | Megazyme [megazyme.com]

- 21. academic.oup.com [academic.oup.com]

- 22. A Concise Review on the Molecular Structure and Function Relationship of β-Glucan - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Research Progress in the Extraction, Structural Characteristics, Bioactivity, and Commercial Applications of Oat β-Glucan: A Review | MDPI [mdpi.com]

- 24. Characterization of cereal β-glucan extracts from oat and barley and quantification of proteinaceous matter - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Beta-Glucan Oat High Viscosity Polysaccharides | Megazyme [megazyme.com]

Pgg-Glucan's Immunomodulatory Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which Pgg-glucan, a yeast-derived beta-1,3/1,6-glucan, modulates the activity of immune cells. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's immunomodulatory properties. This document summarizes key signaling pathways, presents quantitative data from relevant studies, and details common experimental protocols for investigating the effects of this compound.

Core Mechanisms of this compound Interaction with Immune Cells

This compound exerts its effects on the innate and adaptive immune systems primarily through recognition by pattern recognition receptors (PRRs) on the surface of various immune cells, including macrophages, neutrophils, dendritic cells (DCs), and natural killer (NK) cells.[1][2] The primary receptors involved are Dectin-1 and Complement Receptor 3 (CR3), with Toll-like receptors (TLRs) playing a co-stimulatory role.[1][2][3] The specific downstream signaling and cellular outcomes can vary depending on the form of the β-glucan (particulate vs. soluble), the immune cell type, and the presence of other stimuli.[4][5]

Dectin-1 Signaling Pathway

Dectin-1, a C-type lectin receptor, is a major receptor for β-1,3-glucans.[2][6] Upon binding to particulate β-glucans, Dectin-1 multimerizes, initiating a signaling cascade through its immunoreceptor tyrosine-based activation motif (ITAM)-like domain.[7][8] This leads to the recruitment and activation of the spleen tyrosine kinase (Syk).[7] Downstream of Syk, several pathways can be activated:

-

Phagocytosis: Dectin-1 signaling is a key driver of the phagocytosis of β-glucan particles by macrophages and DCs.[4][5]

-

NF-κB Activation: The Syk-dependent pathway leads to the activation of the canonical NF-κB pathway, resulting in the translocation of NF-κB transcription factors to the nucleus and the subsequent expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1][2]

-

Inflammasome Activation: Dectin-1 signaling can also contribute to the activation of the NLRP3 inflammasome, leading to the maturation and secretion of IL-1β.[9][10][11]

-

Reactive Oxygen Species (ROS) Production: The activation of Dectin-1 can trigger the production of ROS through the Syk pathway, contributing to the antimicrobial activity of phagocytes.[1]

Complement Receptor 3 (CR3) Signaling Pathway

Soluble this compound has been shown to prime innate immune cells, particularly neutrophils, for enhanced antimicrobial and tumoricidal activity through a CR3-dependent pathway.[4][5] This process often requires the presence of naturally occurring anti-β-glucan antibodies and complement opsonization.[1][12] The binding of opsonized this compound to CR3 (also known as Mac-1 or CD11b/CD18) leads to:

-

Enhanced Phagocytosis: CR3 activation enhances the phagocytosis of iC3b-opsonized targets, such as tumor cells or pathogens.[2][13]

-

Cytokine Production: Priming of CR3 by this compound can lead to the production of cytokines like TNF-α upon subsequent engagement of the receptor with its ligand.[13]

-

Cellular Migration: Activation of this pathway can result in enhanced cell migration towards chemoattractants.[1]

It is important to note that particulate and soluble β-glucans can preferentially utilize different receptors, with particulate forms favoring Dectin-1 and soluble forms favoring CR3.[4][5]

Toll-Like Receptor (TLR) Co-stimulation

This compound can also act in synergy with TLR agonists to enhance immune responses.[14][15] The co-stimulation of Dectin-1 and TLRs (such as TLR2 and TLR4) can lead to a more robust pro-inflammatory cytokine response than stimulation with either ligand alone.[16][17] This synergistic activation is crucial for tailoring the immune response to different pathogens.

Quantitative Data Summary

The following table summarizes quantitative data from various studies investigating the effects of this compound and other β-glucans on immune cells.

| Parameter | Cell Type | β-Glucan Type & Concentration | Result | Reference |

| TNFα mRNA Expression | Murine Wound Macrophages | Glyc101 (this compound), 20 µg/ml | Peak expression at 2-4 hours | [18] |

| TNFα Protein Production | Human Blood Monocyte Derived Macrophages (HBMM) | Glyc101 (this compound), 20 µg/ml | Significant increase after 24 hours | [18] |

| IL-10 Protein Production | Human Blood Monocyte Derived Macrophages (HBMM) | Glyc101 (this compound), 20 µg/ml | Significant increase after 24 hours | [18] |

| Phagocytosis of Particulate β-glucan | Bone Marrow-Derived Dendritic Cells (BMDCs) | DTAF-labeled WGP, 20 µg/mL | ~40% phagocytosis in WT, partially inhibited in Dectin-1 deficient | [4][5] |

| Phagocytosis of Particulate β-glucan | Thioglycollate-elicited Macrophages | DTAF-labeled WGP, 20 µg/mL | ~60% phagocytosis in WT, completely abrogated in Dectin-1 deficient | [4][5] |

| Binding of Soluble PGG β-glucan | Bone Marrow-Derived Dendritic Cells (BMDCs) | DTAF-labeled PGG β-glucan, 20 µg/mL | Independent of Dectin-1 or CD11b | [4][5] |

| Binding of Soluble PGG β-glucan | Thioglycollate-elicited Macrophages | DTAF-labeled PGG β-glucan, 20 µg/mL | Independent of Dectin-1 or CD11b | [4][5] |

| Inhibition of Particulate β-glucan Binding | BMDCs and Macrophages | Soluble PGG β-glucan, 200 µg/mL | Significantly inhibited particulate β-glucan binding | [4][5] |

| TNF-α Secretion | Wild-type BMDCs | Yeast β-glucan particles (YGPs) + LPS | Synergistic increase in TNF-α secretion | [16] |

| IL-12p70 Secretion | Wild-type BMDCs | Yeast β-glucan particles (YGPs) + LPS | Downregulation of IL-12p70 secretion | [17] |

Detailed Experimental Protocols

Macrophage Phagocytosis Assay

This protocol is adapted from methodologies used to assess the uptake of β-glucan particles by macrophages.[4][5][19]

a. Cell Preparation:

-

Seed RAW 264.7 macrophages or primary macrophages (e.g., thioglycollate-elicited peritoneal macrophages) at a density of 5 x 10^5 cells/well in a 12-well plate containing glass coverslips.

-

Culture the cells overnight in complete DMEM medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

b. Phagocytosis:

-

Prepare a suspension of fluorescently labeled particulate β-glucan (e.g., DTAF-labeled WGP) at a concentration of 20 µg/mL in complete medium.

-

Aspirate the medium from the macrophage cultures and add the β-glucan suspension.

-

Incubate for 1 hour at 37°C to allow for phagocytosis.

c. Staining and Imaging:

-

Wash the cells three times with ice-cold PBS to remove non-internalized β-glucan particles.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Optionally, stain for specific cellular components (e.g., F4/80 for macrophages) using fluorescently labeled antibodies.

-

Mount the coverslips on microscope slides.

-

Analyze the percentage of cells containing fluorescent β-glucan particles using fluorescence microscopy or flow cytometry.

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine production by immune cells following stimulation with this compound.[18]

a. Cell Stimulation:

-

Plate human or murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 0-50 µg/mL) for 24 hours.

-

Include a negative control (medium alone) and a positive control (e.g., LPS).

b. Supernatant Collection:

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the culture supernatants.

c. ELISA Procedure:

-

Perform a standard sandwich ELISA for the cytokine of interest (e.g., TNF-α, IL-10) according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody overnight.

-

Block the plate with a blocking buffer.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine.

-

Incubate, then wash the plate.

-

Add a biotinylated detection antibody.

-

Incubate, then wash the plate.

-

Add streptavidin-HRP.

-

Incubate, then wash the plate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

NF-κB Activation Assay (Western Blot)

This protocol describes the detection of NF-κB activation by monitoring the phosphorylation of key signaling proteins.[20]

a. Cell Lysis:

-

Stimulate immune cells with this compound for various time points.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

b. Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

c. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of an NF-κB pathway protein (e.g., phospho-IκBα) or for the p65 subunit.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein or a housekeeping protein (e.g., β-actin) as a loading control.

References

- 1. Shaping the Innate Immune Response by Dietary Glucans: Any Role in the Control of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of β-glucan on human immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Differential pathways regulating innate and adaptive antitumor immune responses by particulate and soluble yeast-derived β-glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-glucan Recognition by the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dectin-1 multimerization and signaling depends on fungal β-glucan structure and exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - β-Glucan–induced reprogramming of human macrophages inhibits NLRP3 inflammasome activation in cryopyrinopathies [jci.org]

- 10. The Complexity of Fungal β-Glucan in Health and Disease: Effects on the Mononuclear Phagocyte System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Canonical Stimulation of the NLRP3 Inflammasome by Fungal Antigens Links Innate and Adaptive B-Lymphocyte Responses by Modulating IL-1β and IgM Production [frontiersin.org]

- 12. Binding of Soluble Yeast β-Glucan to Human Neutrophils and Monocytes is Complement-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Particulate β-glucans synergistically activate TLR4 and Dectin-1 in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.rug.nl [research.rug.nl]

- 16. Distinct Patterns of Dendritic Cell Cytokine Release Stimulated by Fungal β-Glucans and Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Distinct patterns of dendritic cell cytokine release stimulated by fungal beta-glucans and toll-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Particulate β-glucan induces TNFα production in wound macrophages via a redox-sensitive NFκB-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Macrophage Phagocytosis Assay [protocols.io]

- 20. This compound activates NF-kappaB-like and NF-IL-6-like transcription factor complexes in a murine monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose, a specific molecular pattern characteristic of β-glucans found in the cell walls of fungi and yeasts, is a potent modulator of the innate immune system. Recognition of this polysaccharide structure by pattern recognition receptors (PRRs) on immune cells initiates a cascade of intracellular signaling events, culminating in a variety of cellular responses critical for host defense, including phagocytosis, production of pro-inflammatory cytokines, and the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core signaling pathway initiated by this β-glucan, with a primary focus on the well-characterized Dectin-1 receptor pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascade and experimental workflows to support researchers and professionals in the fields of immunology and drug development.

Core Signaling Pathway: The Dectin-1 Axis

The principal signaling pathway activated by Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose in myeloid cells, such as macrophages and dendritic cells, is mediated by the C-type lectin receptor, Dectin-1.[1][2] This receptor specifically recognizes the β-1,3-glucan backbone with β-1,6-linked side chains.[3] Upon ligand binding, Dectin-1 triggers a downstream signaling cascade that is crucial for antifungal immunity and immunomodulation.[1][4]

The binding of β-glucan to Dectin-1 induces receptor clustering and the formation of a "phagocytic synapse".[5] This spatial rearrangement facilitates the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM)-like motif within the cytoplasmic tail of Dectin-1 by Src family kinases.[6] This phosphorylation event creates a docking site for the Spleen tyrosine kinase (Syk).[4][6] The recruitment and subsequent activation of Syk is a critical node in the pathway, initiating multiple downstream branches.

Activated Syk leads to the formation of the CARD9-Bcl10-MALT1 (CBM) signalosome complex.[1][6] This complex is essential for the activation of the canonical Nuclear Factor-kappa B (NF-κB) pathway, leading to the nuclear translocation of NF-κB transcription factors and the subsequent expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[6][7] In addition to the canonical NF-κB pathway, Dectin-1 signaling can also activate other transcription factors, including NFAT, and can trigger a Syk-independent pathway involving Raf-1 that cross-talks with Toll-like receptor (TLR) signaling.[4][6]

Beyond cytokine production, Dectin-1 signaling also promotes phagocytosis of β-glucan-bearing particles and the production of reactive oxygen species (ROS), both critical for the direct killing of fungal pathogens.[2][5] Furthermore, emerging evidence highlights a role for Dectin-1 in inducing "trained immunity," a long-term functional reprogramming of innate immune cells that leads to an enhanced response to a secondary challenge.[2]

Quantitative Data

The following tables summarize key quantitative data related to the Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose signaling pathway, primarily focusing on the Dectin-1 receptor.

Table 1: Dectin-1 Binding Affinities for Various β-Glucans

| β-Glucan Ligand | Source | Molecular Weight (kDa) | Binding Affinity (Kd) | Reference |

| Particulate β-glucan | Saccharomyces cerevisiae | High | High Affinity (qualitative) | [5] |

| Laminarin (soluble) | Laminaria digitata | ~5-10 | High Affinity (qualitative) | [5] |

| Zymosan | Saccharomyces cerevisiae | Particulate | Not specified | |

| Scleroglucan | Sclerotium rolfsii | >1000 | Not specified | [7] |

| Synthetic (1→3)-β/(1→6)-β-glucans | Synthetic | Varied | 2.2 pM - 2.6 mM |

Table 2: Kinetic Parameters of Spleen Tyrosine Kinase (Syk)

| Substrate | Km | kcat | Reference |

| ATP | 36 ± 5 µM | Not specified | [6] |

| Peptide Substrate (Y7) | 4.4 ± 0.9 µM | Not specified | [6] |

Table 3: Dose-Response of β-Glucan-Induced Cytokine Production

| β-Glucan | Cell Type | Cytokine | Effective Concentration | Response | Reference |

| Particulate β-glucan (Glyc101) | Murine Wound Macrophages | TNF-α | 5-100 µg/ml | Dose-dependent induction, max at 50 µg/ml | [4] |

| Dispersible β-glucans (WGP) | Bovine Monocytes | IL-8, TNF, IL-1β, IL-6 mRNA | Dose-dependent | Significant increase | |

| Scleroglucan | Murine Macrophage cell line (J774A.1) | IL-12 (p40) | Threshold: 25 µg/ml | Induction of secretion | [1] |

| Scleroglucan | Murine Macrophage cell line (J774A.1) | TNF-α | Threshold: 100 µg/ml | Induction of secretion | [1] |

| Low MW Scleroglucan (<5 kDa) | Porcine Dendritic Cells | CD40, CD80/86 | Not specified | Significant upregulation | [2] |

Table 4: Laminarin-Induced Defense Gene Expression in Plants

| Gene | Plant Species | Fold Induction (approx.) | Time Point | Reference |

| Pal | Olea europaea | >2-fold | 3 days post-application | |

| Lox | Olea europaea | >2-fold | 3 days post-application | |

| Cuao | Olea europaea | >2-fold | 3 days post-application | |

| Mpol | Olea europaea | >2-fold | 3 days post-application |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose signaling pathway.

Dectin-1 Receptor Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique to measure the real-time binding kinetics and affinity between a ligand (e.g., Dectin-1) and an analyte (e.g., β-glucan).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS, ethanolamine)

-

Recombinant Dectin-1 protein

-

Purified β-glucan samples

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

-

Ligand Immobilization: Inject the recombinant Dectin-1 protein over the activated surface to achieve the desired immobilization level.

-

Blocking: Inject ethanolamine to deactivate any remaining active esters on the surface.

-

Binding Analysis: Inject a series of concentrations of the β-glucan analyte over the immobilized Dectin-1 surface.

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the β-glucan.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Syk Kinase Activity Assay

This protocol describes a general method to measure the kinase activity of Syk, often using a luminescent-based assay that quantifies ATP consumption.

Materials:

-

Recombinant Syk enzyme

-

Syk substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer

Procedure:

-

Reaction Setup: In a microplate, combine the recombinant Syk enzyme, Syk substrate, and kinase assay buffer.

-

Initiate Reaction: Add ATP to start the kinase reaction. Incubate at the optimal temperature (e.g., 30°C) for a defined period.

-

Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate as recommended.

-

Measure Luminescence: Read the luminescent signal using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the Syk kinase activity.

NF-κB Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements to quantify NF-κB transcriptional activity.

Materials:

-

Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

-

Cell culture medium and supplements

-

β-glucan solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a multi-well plate and allow them to adhere overnight.

-

Stimulation: Treat the cells with various concentrations of the β-glucan solution. Include an unstimulated control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.

-

Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Luciferase Assay: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysates.

-

Measure Luminescence: Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed and reflects the level of NF-κB activation.

Quantitative Real-Time PCR (qRT-PCR) for Plant Defense Genes

This protocol is for quantifying the expression of defense-related genes in plants following treatment with an elicitor like laminarin.

Materials:

-

Plant tissue samples (treated and control)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for target and reference genes

-

SYBR Green or TaqMan-based qPCR master mix

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the plant tissue samples using a suitable RNA extraction kit.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA templates using a reverse transcriptase.

-

qPCR Reaction Setup: Prepare the qPCR reactions in a multi-well plate, including the cDNA template, gene-specific primers, and qPCR master mix. Include no-template controls and no-reverse-transcriptase controls.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to a stably expressed reference gene.

Visualizations

The following diagrams illustrate the core signaling pathway and a typical experimental workflow.

Caption: Dectin-1 signaling pathway initiated by Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose.

Caption: Workflow for analyzing β-glucan-induced cytokine production at protein and mRNA levels.

References

- 1. cotton.org [cotton.org]

- 2. Short chain regioselectively hydrolyzed scleroglucans induce maturation of porcine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Particulate β-glucan induces TNFα production in wound macrophages via a redox-sensitive NFκB-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Response of Human Macrophages to β-Glucans Depends on the Inflammatory Milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Levels of CD40 expression on dendritic cells dictate tumour growth or regression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Pgg-glucan with Pattern Recognition Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pgg-glucan, a soluble beta-glucan derived from the cell wall of the yeast Saccharomyces cerevisiae, is a potent immunomodulator that interacts with various pattern recognition receptors (PRRs) on innate immune cells. This interaction triggers a cascade of downstream signaling events, leading to enhanced antimicrobial activity and modulation of the immune response. This technical guide provides a comprehensive overview of the core interactions between this compound and key PRRs, namely Dectin-1, Toll-like Receptors (TLRs), and Complement Receptor 3 (CR3). It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of immunology, pharmacology, and infectious diseases.

This compound Interaction with Pattern Recognition Receptors

This compound is recognized by multiple PRRs, initiating distinct and overlapping signaling pathways that culminate in a coordinated immune response. The primary receptors involved are Dectin-1, a C-type lectin receptor, TLRs, particularly TLR2 and TLR4, and CR3, a beta-2 integrin.

Data Presentation: Quantitative Analysis of this compound-Receptor Interactions

The binding affinity of this compound to its receptors is a critical determinant of its biological activity. While extensive quantitative data for this compound specifically is still under investigation, the following table summarizes available data for β-glucans and their interaction with key PRRs.

| Receptor | Ligand | Cell Type/System | Method | Dissociation Constant (Kd) | Reference(s) |

| Dectin-1 | Various β-glucans | Murine recombinant Dectin-1 | Not Specified | 2.6 mM - 2.2 pM | [1][2] |

| Leukocyte Receptor | 3H-PGG-Glucan | Human leukocyte membranes | Radioligand Binding | ~6 nM | [3] |

Note: The wide range of Kd values for Dectin-1 reflects the diversity of β-glucan structures. The specific affinity of this compound for purified Dectin-1, TLRs, and CR3 requires further investigation.

Signaling Pathways Activated by this compound

The engagement of this compound with its receptors initiates intracellular signaling cascades that are crucial for the subsequent immune response. These pathways often involve the activation of key kinases and transcription factors.

Dectin-1 Signaling Pathway

Upon binding of this compound, Dectin-1 triggers a Syk-dependent signaling cascade. This pathway is central to many of the cellular responses induced by β-glucans.

Caption: Dectin-1 signaling pathway upon this compound binding.

Toll-like Receptor (TLR) Signaling Pathway

This compound can synergistically activate TLRs, particularly TLR2 and TLR4, in conjunction with Dectin-1. This co-activation leads to a MyD88-dependent signaling pathway, amplifying the inflammatory response.[4][5][6][7]

Caption: TLR2/4 MyD88-dependent signaling pathway.

Complement Receptor 3 (CR3) Signaling Pathway

This compound binds to the lectin-like domain of CR3 (CD11b/CD18), priming the receptor for enhanced phagocytosis of complement-opsonized targets.[3][8][9][10][11][12] This interaction is crucial for the clearance of pathogens and tumor cells.

Caption: CR3-mediated phagocytosis and cytotoxicity.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of this compound-receptor interactions. The following sections provide outlines for key experimental protocols.

Experimental Workflow for Studying this compound Interactions

A typical workflow for investigating the interaction of this compound with immune cells involves several key steps, from cell preparation to data analysis.

Caption: General experimental workflow.

Protocol 1: Flow Cytometry for this compound Binding Assay

This protocol details the use of flow cytometry to quantify the binding of fluorescently labeled this compound to immune cells.

Materials:

-

Primary immune cells (e.g., macrophages, neutrophils)

-

Fluorescently labeled this compound (e.g., FITC-Pgg-glucan)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate primary immune cells using standard protocols. Resuspend cells in FACS buffer at a concentration of 1 x 106 cells/mL.

-

Incubation with this compound: Add varying concentrations of FITC-Pgg-glucan to the cell suspension. Incubate for 30-60 minutes at 4°C in the dark. Include an unstained control and a control with a non-specific fluorescently labeled polysaccharide.

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound this compound. Centrifuge at 300 x g for 5 minutes between washes.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Analyze the data using appropriate software. Gate on the live cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the FITC signal for each this compound concentration. The MFI is proportional to the amount of bound this compound.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of the kinetics of this compound binding to immobilized receptors.[13][14][15][16]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant receptor protein (e.g., Dectin-1-Fc, CR3)

-

This compound solutions of varying concentrations

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Receptor Immobilization: Immobilize the recombinant receptor onto the sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis: Inject a series of this compound concentrations over the sensor surface at a constant flow rate. Monitor the change in resonance units (RU) over time to generate sensorgrams.

-

Regeneration: After each this compound injection, regenerate the sensor surface by injecting the regeneration solution to remove bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol 3: ELISA for Cytokine Production

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the production of cytokines by immune cells following stimulation with this compound.[17][18][19][20]

Materials:

-

Immune cells (e.g., macrophages)

-

This compound

-

Cell culture medium

-

ELISA plate

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Cell Stimulation: Seed immune cells in a 96-well plate and stimulate with various concentrations of this compound for a specified time (e.g., 24 hours). Include an unstimulated control.

-

Coating: Coat an ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add the cell culture supernatants to the coated and blocked plate. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

-

Development: Wash the plate and add TMB substrate. Allow the color to develop.

-

Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.

-

Quantification: Determine the cytokine concentration in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokine.

Conclusion

The interaction of this compound with pattern recognition receptors is a complex and multifaceted process that is central to its immunomodulatory effects. Dectin-1, TLRs, and CR3 each play distinct yet often cooperative roles in recognizing this compound and initiating downstream signaling pathways. A thorough understanding of these interactions, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of this compound as a therapeutic agent. This guide provides a foundational framework for researchers and drug development professionals to further explore and harness the immunomodulatory potential of this compound.

References

- 1. Differential high-affinity interaction of dectin-1 with natural or synthetic glucans is dependent upon primary structure and is influenced by polymer chain length and side-chain branching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential High-Affinity Interaction of Dectin-1 with Natural or Synthetic Glucans Is Dependent upon Primary Structure and Is Influenced by Polymer Chain Length and Side-Chain Branching | Semantic Scholar [semanticscholar.org]

- 3. The beta-glucan-binding lectin site of mouse CR3 (CD11b/CD18) and its function in generating a primed state of the receptor that mediates cytotoxic activation in response to iC3b-opsonized target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Particulate β-glucans synergistically activate TLR4 and Dectin-1 in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rug.nl [rug.nl]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stimulatory Effect of β-glucans on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Promiscuous Profile of Complement Receptor 3 in Ligand Binding, Immune Modulation, and Pathophysiology [frontiersin.org]

- 11. Soluble beta-glucan polysaccharide binding to the lectin site of neutrophil or natural killer cell complement receptor type 3 (CD11b/CD18) generates a primed state of the receptor capable of mediating cytotoxicity of iC3b-opsonized target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. betaglucandata.com [betaglucandata.com]

- 13. path.ox.ac.uk [path.ox.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Analysis of receptor-ligand interactions by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dectin-1-Mediated Production of Pro-Inflammatory Cytokines Induced by Yeast β-Glucans in Bovine Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biocompare.com [biocompare.com]

- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

PGG-Glucan and Innate Immunity Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the immunomodulatory effects of PGG-glucan, a soluble beta-glucan derived from the cell wall of Saccharomyces cerevisiae. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms by which this compound modulates the innate immune system. This document details the interactions of this compound with key pattern recognition receptors (PRRs) on innate immune cells, the subsequent intracellular signaling cascades, and the resulting cellular responses. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for assessing the immunomodulatory activity of this compound are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a clear understanding of the complex biological processes involved.

Introduction: this compound and the Innate Immune System

The innate immune system constitutes the first line of defense against invading pathogens. It relies on a variety of immune cells, including macrophages, neutrophils, and dendritic cells, which express a range of pattern recognition receptors (PRRs) that recognize conserved microbial structures known as pathogen-associated molecular patterns (PAMPs).[1] Beta-glucans, polysaccharides found in the cell walls of fungi, bacteria, and plants, are potent PAMPs that can modulate the activity of the innate immune system.[2]

This compound, a specific poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose glucan, is a soluble β-glucan derived from yeast.[3] As a biological response modifier, this compound has been shown to enhance the antimicrobial functions of leukocytes without inducing a strong pro-inflammatory cytokine response.[3][4] This unique characteristic makes it an attractive candidate for various therapeutic applications, including infection prophylaxis and as an adjunct to cancer therapies.[5][6]

This guide will explore the core mechanisms of this compound's immunomodulatory activity, focusing on its interactions with key innate immune receptors and the subsequent signaling events that lead to enhanced immune function.

Mechanism of Action: Receptor Recognition and Downstream Signaling

This compound exerts its effects on innate immune cells primarily through its interaction with two key PRRs: Dectin-1 and Complement Receptor 3 (CR3). The engagement of these receptors triggers distinct but sometimes overlapping signaling pathways that ultimately lead to enhanced phagocytosis, respiratory burst, and modulated cytokine production. The context of this compound presentation (soluble versus particulate) can influence which receptor and pathway are predominantly activated.[7]

Dectin-1 Signaling Pathway

Dectin-1 is a C-type lectin receptor that directly recognizes the β-1,3-glucan backbone of this compound.[8] Upon binding, Dectin-1 clustering initiates a signaling cascade that is crucial for antifungal defense and the orchestration of an inflammatory response.

The binding of this compound to Dectin-1 leads to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases.[9] This creates a docking site for spleen tyrosine kinase (Syk), which, upon recruitment and activation, initiates a cascade of downstream signaling events.[9][10] Key downstream effectors include phospholipase C gamma (PLCγ), which leads to the activation of protein kinase C (PKC), and the CARD9-Bcl10-MALT1 complex, which is essential for the activation of the canonical NF-κB pathway.[11] The activation of NF-κB results in the transcription of genes encoding various pro-inflammatory cytokines and chemokines.[12]

Figure 1: this compound Dectin-1 Signaling Pathway.

Complement Receptor 3 (CR3) Signaling Pathway

Complement Receptor 3 (CR3), also known as Mac-1 or CD11b/CD18, is another key receptor for this compound, particularly in its soluble form.[13] The interaction of soluble this compound with CR3 often requires the presence of naturally occurring anti-β-glucan antibodies (ABA) and complement activation.[6] The formation of a this compound-ABA immune complex can activate the classical complement pathway, leading to the deposition of iC3b on the complex.[6]

This iC3b-opsonized complex then binds to the I-domain of CR3 on innate immune cells like neutrophils and macrophages.[10][13] This binding primes the cells, leading to enhanced phagocytosis of iC3b-coated targets and an increased respiratory burst.[3] The signaling downstream of CR3 engagement by this compound involves the activation of Syk and phosphatidylinositol 3-kinase (PI3K).[10] This pathway is crucial for the cytotoxic activity of neutrophils against iC3b-opsonized tumor cells.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Shaping the Innate Immune Response by Dietary Glucans: Any Role in the Control of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. Imprime PGG-Mediated Anti-Cancer Immune Activation Requires Immune Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of rat macrophages by Betafectin this compound requires cross-linking of membrane receptors distinct from complement receptor three (CR3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of the fungal β-glucan-binding immune receptor dectin-1: Implications for function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Yeast Glucan Particles Activate Murine Resident Macrophages to Secrete Proinflammatory Cytokines Via MyD88- and Syk Kinase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pattern recognition: recent insights from Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stimulatory Effect of β-glucans on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential pathways regulating innate and adaptive antitumor immune responses by particulate and soluble yeast-derived β-glucans - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Response Modifier PGG-Glucan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PGG-glucan (Poly-[1][2]-β-Glucopyranosyl-[1][3]-β-Glucopyranose) is a soluble yeast-derived β-glucan that has garnered significant attention as a potent biological response modifier. Its ability to modulate the innate and adaptive immune systems has led to its investigation in a variety of therapeutic areas, including oncology, infectious diseases, and hematopoietic recovery. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its biological functions.

Mechanism of Action

This compound exerts its immunomodulatory effects primarily through interaction with specific receptors on immune cells, leading to the activation of downstream signaling pathways.

Receptor Binding and Cellular Activation:

The primary receptors for this compound on immune cells, such as macrophages, neutrophils, and dendritic cells, are Dectin-1 and Complement Receptor 3 (CR3; also known as Mac-1 or CD11b/CD18).[1][4] The binding to these receptors is crucial for initiating the immune response. Particulate β-glucans are recognized by Dectin-1, while soluble forms like this compound can interact with both Dectin-1 and CR3.[4] This interaction primes the immune cells, heightening their readiness to respond to subsequent challenges.[1]

Signaling Pathways:

Upon binding to its receptors, this compound triggers a cascade of intracellular signaling events. A key pathway activated is the nuclear factor-kappa B (NF-κB) pathway.[5] this compound has been shown to activate NF-κB-like transcription factors in monocytic cell lines in a time- and concentration-dependent manner.[5] This activation, however, appears to differ from that induced by potent inflammatory stimuli like lipopolysaccharide (LPS), as this compound does not typically induce the production of pro-inflammatory cytokines on its own, but rather primes the cells for an enhanced response.[5]

Data Presentation: Quantitative Effects of this compound

The immunomodulatory activity of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Hematopoietic Activity of this compound

| Cell Type | Growth Factor(s) | This compound Concentration | Fold Increase in Colony-Forming Cells (CFCs) vs. Growth Factor Alone |

| Murine Bone Marrow | G-CSF | 100 ng/mL | 1.5 - 2.0 |

| Murine Bone Marrow | GM-CSF | 100 ng/mL | 1.5 - 2.0 |

Data from in vitro studies with bone marrow target cells from C3H/HeN mice.[6]

Table 2: In Vivo Hematopoietic Recovery in Myelosuppressed Animal Models

| Animal Model | Treatment | Endpoint | Result |

| Cyclophosphamide-treated mice | This compound (0.5 mg/kg) | Bone marrow cellularity and GM-progenitor cells | Enhanced recovery at days 4 and 8 post-chemotherapy |

| Cyclophosphamide-treated cynomolgus monkeys | This compound (0.5, 1.0, or 2.0 mg/kg) | White blood cell recovery | Accelerated recovery |

| Cyclophosphamide-treated cynomolgus monkeys | This compound (0.5, 1.0, or 2.0 mg/kg) | Median duration of neutropenia | Reduction in duration |

Data from studies evaluating the ability of this compound to modulate hematopoiesis in vivo.[6]

Table 3: Clinical Efficacy of this compound (Imprime PGG) in Combination with Cetuximab for Advanced Non-Small Cell Lung Cancer (NSCLC)

| Parameter | BTH1677 (Imprime PGG) + Cetuximab + Chemotherapy | Control (Cetuximab + Chemotherapy) | p-value |

| Investigator Review | |||

| Objective Response Rate (ORR) | 47.8% | 23.1% | 0.0468 |

| Central Review | |||

| Objective Response Rate (ORR) | 36.6% | 23.1% | 0.2895 |

Results from a randomized, open-label, multicenter, phase II study.[7]

Table 4: Clinical Efficacy of this compound (Imprime PGG) in Combination with Pembrolizumab in Advanced Non-Small Cell Lung Cancer (NSCLC) after Progression on Anti-PD-1/PD-L1

| Parameter | Value | 95% Confidence Interval |

| Confirmed Objective Response Rate | 10% | 2% - 27% |

| Median Progression-Free Survival | 2.6 months | 1.4 - 7.0 months |

| 6-month Progression-Free Survival Rate | 37% | |

| 12-month Progression-Free Survival Rate | 17% | |

| Median Overall Survival | 11.1 months | |

| 6-month Overall Survival Rate | 75% | |

| 12-month Overall Survival Rate | 46% |

Data from a phase Ib/II study (BTCRC LUN 15-017).[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the bioactivity of this compound.

Neutrophil Phagocytosis Assay

This assay measures the ability of neutrophils to engulf opsonized particles, a key function of the innate immune system that can be modulated by this compound.

Materials:

-

Ficoll-Paque for neutrophil isolation

-

Fluorescently labeled bacteria (e.g., FITC-labeled Staphylococcus aureus)

-

Human serum for opsonization

-

This compound

-

Quenching agent (e.g., trypan blue)

-

Flow cytometer

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation.

-

Bacterial Opsonization: Incubate fluorescently labeled bacteria with human serum to allow for complement and antibody deposition.

-

This compound Treatment: Pre-incubate isolated neutrophils with varying concentrations of this compound or a vehicle control.

-

Phagocytosis: Mix the this compound-treated neutrophils with the opsonized bacteria and incubate to allow for phagocytosis.

-

Quenching: Add a quenching agent to extinguish the fluorescence of any bacteria that have not been internalized.

-

Flow Cytometry: Analyze the neutrophils by flow cytometry to quantify the percentage of fluorescent cells (neutrophils that have phagocytosed bacteria) and the mean fluorescence intensity (indicative of the number of bacteria per neutrophil).

Dectin-1 Binding Assay

This assay determines the direct interaction of this compound with the Dectin-1 receptor on the surface of immune cells.

Materials:

-

Cells expressing Dectin-1 (e.g., macrophages, dendritic cells, or a Dectin-1-transfected cell line)

-

Fluorescently labeled this compound

-

Unlabeled this compound (for competition)

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest and wash the Dectin-1-expressing cells.

-

Binding Reaction: Incubate the cells with fluorescently labeled this compound in the presence or absence of an excess of unlabeled this compound (as a competitor to determine specific binding).

-

Washing: Wash the cells to remove any unbound labeled this compound.

-

Flow Cytometry: Analyze the cells by flow cytometry to measure the fluorescence intensity, which is proportional to the amount of this compound bound to the cell surface.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the activation and nuclear translocation of NF-κB, a key transcription factor in the this compound signaling pathway.

Materials:

-

Immune cells (e.g., macrophages, monocytic cell line)

-

This compound

-

Nuclear extraction buffers

-

Oligonucleotide probe containing the NF-κB consensus binding sequence

-

Radioactive or fluorescent label for the probe

-

Polyacrylamide gel electrophoresis (PAGE) equipment

Protocol:

-

Cell Treatment: Treat the immune cells with this compound for various time points.

-

Nuclear Extract Preparation: Isolate the nuclear proteins from the treated cells.

-

Probe Labeling: Label the NF-κB oligonucleotide probe with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: Incubate the nuclear extracts with the labeled probe. If NF-κB is present and active in the nuclear extract, it will bind to the probe.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A "shifted" band indicates the presence of the NF-κB-DNA complex.

Hematopoietic Stem Cell (HSC) Mobilization Assay

This assay quantifies the release of HSCs from the bone marrow into the peripheral blood following this compound administration in an in vivo model.

Materials:

-

Animal model (e.g., mice)

-

This compound

-

Flow cytometer

-

Fluorescently conjugated antibodies against HSC markers (e.g., c-Kit, Sca-1, and lineage markers for mice)

Protocol:

-

Animal Treatment: Administer this compound to the animals.

-

Blood Collection: At various time points after treatment, collect peripheral blood from the animals.

-

Red Blood Cell Lysis: Lyse the red blood cells to enrich for the white blood cell population.

-

Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies that identify HSCs and progenitor cells.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to enumerate the population of HSCs in the peripheral blood.

Complement Activation Assay (CH50)

This assay measures the total activity of the classical complement pathway, which can be influenced by this compound.

Materials:

-

Human serum

-

Antibody-sensitized sheep red blood cells (sRBCs)

-

This compound

-

Spectrophotometer

Protocol:

-

Serum Incubation: Incubate human serum with various concentrations of this compound or a control.

-

Hemolysis Reaction: Add the sRBCs to the treated serum. Activation of the classical complement pathway will lead to the lysis of the sRBCs.

-

Quantification of Hemolysis: Centrifuge the samples to pellet any unlysed sRBCs. Measure the amount of hemoglobin released into the supernatant using a spectrophotometer.

-

CH50 Calculation: The CH50 value is the dilution of serum required to lyse 50% of the sRBCs. A decrease in the CH50 value indicates complement consumption and activation.

Conclusion

This compound is a well-characterized biological response modifier with a clear mechanism of action involving key immune receptors and signaling pathways. The quantitative data from preclinical and clinical studies demonstrate its potential in enhancing hematopoietic recovery and as an adjuvant in cancer immunotherapy. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted roles of this compound and to explore its full therapeutic potential. As our understanding of the intricate interplay between this compound and the immune system continues to grow, so too will the opportunities for its application in addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. | BioWorld [bioworld.com]

- 3. file.yizimg.com [file.yizimg.com]

- 4. Frontiers | Neutrophil Functional Heterogeneity: Identification of Competitive Phagocytosis [frontiersin.org]

- 5. A randomized, open-label, multicenter, phase II study evaluating the efficacy and safety of BTH1677 (1,3-1,6 beta glucan; Imprime PGG) in combination with cetuximab and chemotherapy in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vitro and in vivo hematopoietic activities of Betafectin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase Ib/II study of imprime PGG and pembrolizumab in patients with previously treated advanced non-small cell lung cancer (NSCLC): BTCRC LUN 15-017 - PMC [pmc.ncbi.nlm.nih.gov]

Pgg-glucan induction of pro-inflammatory cytokines

An In-Depth Technical Guide to Pgg-Glucan-Mediated Induction of Pro-Inflammatory Cytokines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a soluble poly-(1,6)-β-D-glucopyranosyl-(1,3)-β-D-glucopyranose derived from the cell wall of the yeast Saccharomyces cerevisiae, is a potent biological response modifier recognized for its immunomodulatory capabilities. As a pathogen-associated molecular pattern (PAMP), it is recognized by the innate immune system, leading to the activation of various immune cells, including macrophages, neutrophils, and dendritic cells.[1][2] A key consequence of this recognition is the production of pro-inflammatory cytokines, which orchestrate the subsequent immune response.

A critical distinction in the activity of β-glucans lies in their physical form. While soluble this compound can "prime" immune cells, enhancing their response to secondary stimuli often without directly inducing significant inflammatory cytokine production on its own, particulate or immobilized β-glucans are potent direct inducers of these cytokines.[3][4][5][6] This guide details the core mechanisms, signaling pathways, and experimental protocols relevant to the induction of pro-inflammatory cytokines by β-glucans, with a focus on the pathways activated by particulate forms that lead to a robust inflammatory response.

Immune Recognition of β-Glucan

The initiation of a cytokine response is dependent on the recognition of β-glucan structures by specific pattern recognition receptors (PRRs) on the surface of myeloid cells like macrophages. The primary receptors involved are Dectin-1, Toll-like Receptors (TLRs), and Complement Receptor 3 (CR3).[1][7]

Signaling Pathways for Cytokine Induction

The binding of particulate β-glucan to Dectin-1 and its co-receptors triggers a cascade of intracellular signaling events, culminating in the transcription of pro-inflammatory cytokine genes.

Dectin-1 Signaling Pathway

Dectin-1 is the principal receptor for β-1,3-glucans. Unlike TLRs, its signaling does not rely on the MyD88 adapter protein. Upon β-glucan binding, Dectin-1's cytoplasmic immunoreceptor tyrosine-based activation motif (ITAM)-like domain is phosphorylated by Src family kinases.[6][8] This creates a docking site for spleen tyrosine kinase (Syk), which is a critical initiator of the downstream cascade.[9][10] Activated Syk recruits and activates the CARD9-Bcl10-MALT1 complex, which ultimately leads to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, both essential for transcribing cytokine genes like TNF, IL6, and IL1B.[6][8]

Toll-Like Receptor 2/6 Co-stimulation

β-glucans can also be recognized by TLR2 in conjunction with TLR6.[11] This engagement activates a distinct, yet synergistic, signaling pathway. TLR activation recruits the adaptor protein MyD88, which initiates a signaling cascade that also culminates in the activation of NF-κB.[11] This collaboration between Dectin-1 and TLR2 results in an amplified inflammatory response, leading to more robust cytokine production than either pathway could achieve alone.

Data on Pro-Inflammatory Cytokine Induction

Stimulation of human monocytes and macrophages with particulate β-glucans induces the production and secretion of several key pro-inflammatory cytokines in a time- and dose-dependent manner.[12][13] The primary cytokines involved include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[5][12][14]

| Cytokine | Cell Type | β-Glucan Form | Concentration Range (µg/mL) | Observed Effect | Reference(s) |

| TNF-α | Human Monocytes | Particulate Yeast Glucan | 0.4 - 18 (particles/cell) | Dose-dependent increase in mRNA and protein. | [12] |

| Murine Wound Macrophages | Particulate (Glyc101) | 5 - 100 | Dose-dependent increase in protein secretion. | [13] | |

| IL-1β | Human Monocytes | Particulate Yeast Glucan | 0.4 - 18 (particles/cell) | Dose-dependent increase in mRNA and protein. | [12] |

| IL-6 | Human Whole Blood | Soluble Yeast β-1,3-Glucan | Not Specified | Minor induction alone; primes for LPS response. | [5] |

| Human Monocytes | β-Glucan (general) | Not Specified | Increased secretion. | [14] | |

| IL-8 | Human Whole Blood | Soluble Yeast β-1,3-Glucan | Not Specified | Significant induction. Strong synergy with LPS. | [5] |

Experimental Protocols

Investigating the effects of this compound requires standardized protocols for cell culture, stimulation, and downstream analysis.

Protocol for Human Monocyte-Derived Macrophage (MDM) Culture

This protocol describes the generation of macrophages from peripheral blood mononuclear cells (PBMCs).[1][15][16]

-

PBMC Isolation: Dilute whole blood or a buffy coat with sterile phosphate-buffered saline (PBS). Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque). Collect the buffy coat layer containing PBMCs.

-

Monocyte Enrichment: Wash the isolated PBMCs. Enrich for monocytes by either plastic adherence for 1-2 hours or by positive selection using magnetic-activated cell sorting (MACS) for CD14+ cells.[1]

-

Differentiation: Resuspend the purified monocytes in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a differentiation cytokine.

-

For M1-like macrophages , use 50 ng/mL Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

-

For M2-like macrophages , use 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).

-

-

Culture: Plate the cells at a density of 1 x 10^6 cells/mL in tissue culture plates. Culture for 6-7 days at 37°C and 5% CO2. Replace the medium every 2-3 days with fresh, cytokine-containing medium. Differentiated, adherent macrophages will be ready for stimulation experiments.[15]

Protocol for Cytokine Quantification by ELISA

This protocol outlines a standard sandwich ELISA for measuring cytokine concentrations in culture supernatants.[2][17]

-

Plate Coating: Dilute a purified anti-cytokine capture antibody to 1-4 µg/mL in a binding solution. Add 100 µL to each well of a 96-well high-protein-binding ELISA plate. Seal and incubate overnight at 4°C.[17]

-

Blocking: Wash the plate 3-4 times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well. Incubate for at least 1 hour at room temperature (RT).

-

Sample Incubation: Wash the plate. Add 100 µL of culture supernatants (diluted if necessary) and cytokine standards (prepared by serial dilution) to the appropriate wells. Seal and incubate for 2 hours at RT.

-

Detection Antibody: Wash the plate. Add 100 µL of a biotinylated anti-cytokine detection antibody (typically 0.5-1 µg/mL) to each well. Seal and incubate for 1 hour at RT.[17]

-

Enzyme Conjugate: Wash the plate. Add 100 µL of an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase) to each well. Incubate for 30 minutes at RT in the dark.

-

Substrate Development: Wash the plate thoroughly. Add 100 µL of a chromogenic substrate (e.g., TMB). Allow the color to develop for 15-30 minutes in the dark.

-

Reading: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the standards. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol for Cytokine mRNA Quantification by RT-qPCR

This protocol is for measuring the relative expression of cytokine genes.[18][19]

-

RNA Extraction: Lyse the stimulated macrophages directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA extraction kit). Extract total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove contaminating genomic DNA.[18]

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 0.5-1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Real-Time PCR (qPCR): Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the target cytokine gene and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye-based master mix (e.g., SYBR Green).

-

Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a typical protocol:

-

Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the comparative Cq (ΔΔCq) method, normalizing the target gene expression to the housekeeping gene.[22]

Protocol for Signaling Pathway Analysis by Western Blot

This protocol is for detecting the phosphorylation (activation) of key signaling proteins like Syk and NF-κB.[9][11]

-

Cell Lysis: After stimulation, wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at RT with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-